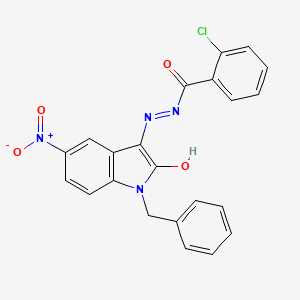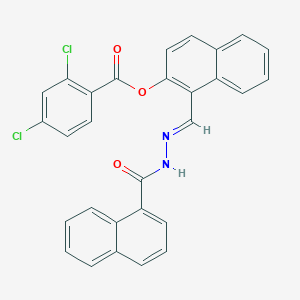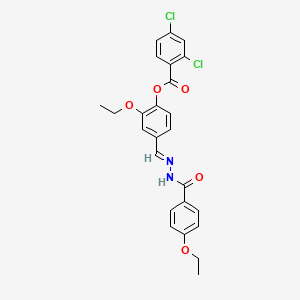![molecular formula C23H20ClN5OS B12015951 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-クロロフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジメチルフェニル)アセトアミドは、トリアゾール環、クロロフェニル基、およびピリジニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[4-(4-クロロフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジメチルフェニル)アセトアミドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なニトリルを酸性または塩基性条件下で反応させることによる環化反応によって合成できます。
クロロフェニル基とピリジニル基の導入: これらの基は、求核置換反応によって導入され、多くの場合、塩素化芳香族化合物とピリジン誘導体が使用されます。
チオエーテル形成: スルファニル基は、トリアゾール中間体を穏和な条件下でチオール化合物と反応させることによって導入されます。
アセトアミド形成: 最終ステップは、中間体を2,3-ジメチルフェニル酢酸またはその誘導体でアシル化することです。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することが必要となる可能性があります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用などが含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成することがあります。
還元: 還元反応は、トリアゾール環またはクロロフェニル基を標的にし、アミンまたは脱塩素化生成物の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、制御された条件下で使用されて、目的の置換を実現します。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化によりスルホキシドまたはスルホンが生成される可能性があり、置換反応により芳香族環にさまざまな官能基が導入される可能性があります。
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、さまざまな修飾が可能になり、有機合成において汎用性の高い中間体となります。
生物学
生物学的研究では、この化合物の薬理フォアとして可能性があるため、創薬の候補となります。
医学
医学的には、同様の構造を持つ化合物は、抗菌性、抗真菌性、および抗がん性について調査されています。特に、トリアゾール環の存在は、生物活性を高めることが知られています。
工業
産業的には、この化合物は、安定性と、さらなる化学的修飾を可能にする官能基により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
作用機序
この化合物が効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的文脈では、酵素や受容体と相互作用し、その活性を調節する可能性があります。トリアゾール環は、生体異性体として機能し、天然の基質や阻害剤の構造を模倣することで、生化学的経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 2-{[4-(4-クロロフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメトキシフェニル)アセトアミド
- 2-{[4-(4-クロロフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメチルフェニル)アセトアミド
独自性
2-{[4-(4-クロロフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジメチルフェニル)アセトアミドの独自性は、その官能基の特定の組み合わせにあります。この組み合わせは、独特の化学的および生物学的特性をもたらします。類似化合物と比較して、この化合物は、安定性、反応性、または生物活性が高まっている可能性があり、さらなる研究開発のための貴重な化合物となります。
この詳細な概要は、この化合物、その合成、反応、用途、および独自の機能を包括的に理解することができます。
特性
分子式 |
C23H20ClN5OS |
|---|---|
分子量 |
450.0 g/mol |
IUPAC名 |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5OS/c1-15-4-3-5-20(16(15)2)26-21(30)14-31-23-28-27-22(17-10-12-25-13-11-17)29(23)19-8-6-18(24)7-9-19/h3-13H,14H2,1-2H3,(H,26,30) |
InChIキー |
JHLWPEUVUHWNSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)


![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
![Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015950.png)


![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
